N-Stearoylsphingosine N-Stearoylsphingosine Cer(D18:1/18:0), also known as C18 cer or ceramide, belongs to the class of organic compounds known as long-chain ceramides. These are ceramides bearing a long chain fatty acid. Thus, cer(D18:1/18:0) is considered to be a ceramide lipid molecule. Cer(D18:1/18:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Cer(D18:1/18:0) has been found throughout most human tissues, and has also been detected in multiple biofluids, such as feces and blood. Cer(D18:1/18:0) can be found anywhere throughout the human cell, such as in intracellular membrane, mitochondria, endosome, and myelin sheath. Cer(D18:1/18:0) exists in all eukaryotes, ranging from yeast to humans. In humans, cer(D18:1/18:0) is involved in the metachromatic leukodystrophy (MLD) pathway, the globoid cell leukodystrophy pathway, and the sphingolipid metabolism pathway. Cer(D18:1/18:0) is also involved in a few metabolic disorders, which include the krabbe disease pathway, the fabry disease pathway, and the gaucher disease pathway.
N-octadecanoylsphingosine is a N-acylsphingosine in which the ceramide N-acyl group is specified as octadecanoyl (stearoyl). It has a role as a mouse metabolite. It is a N-acylsphingosine and a N-stearoyl-sphingoid base. It derives from an octadecanoic acid.
Brand Name: Vulcanchem
CAS No.: 104404-17-3
VCID: VC20743751
InChI: InChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,34-35,38-39H,3-28,30,32-33H2,1-2H3,(H,37,40)/b31-29+/t34-,35+/m0/s1
SMILES: CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O
Molecular Formula: C34H66NO3R
Molecular Weight: 566 g/mol

N-Stearoylsphingosine

CAS No.: 104404-17-3

Cat. No.: VC20743751

Molecular Formula: C34H66NO3R

Molecular Weight: 566 g/mol

* For research use only. Not for human or veterinary use.

N-Stearoylsphingosine - 104404-17-3

Specification

CAS No. 104404-17-3
Molecular Formula C34H66NO3R
Molecular Weight 566 g/mol
IUPAC Name N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]octadecanamide
Standard InChI InChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,34-35,38-39H,3-28,30,32-33H2,1-2H3,(H,37,40)/b31-29+/t34-,35+/m0/s1
Standard InChI Key VODZWWMEJITOND-NXCSZAMKSA-N
Isomeric SMILES CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O
SMILES CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O
Canonical SMILES CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O

Introduction

N-Stearoylsphingosine, also known as ceramide (d18:1/18:0), is a member of the sphingolipid family and specifically belongs to the class of long-chain ceramides. This compound plays a significant role in cellular signaling and membrane structure, primarily influencing processes such as apoptosis, inflammation, and cellular stress responses.

Chemical Composition

  • Chemical Formula: C₃₆H₇₁NO₃

  • CAS Number: 2304-81-6

  • IUPAC Name: N-[(4E)-1,3-dihydroxyoctadec-4-en-2-yl]octadecanamide

Structural Characteristics

N-Stearoylsphingosine features a long fatty acid chain (stearic acid) attached to a sphingosine backbone. The presence of a double bond in the sphingosine structure contributes to its unique properties among ceramides.

PropertyValue
Average Molecular Weight565.9538 g/mol
Monoisotopic Molecular Weight565.5434 g/mol
SolubilityPoorly soluble in water
pKaNeutral (extremely weak basic)

Biological Functions

N-Stearoylsphingosine is involved in various biological functions, including:

  • Cellular Signaling: It acts as a signaling molecule that can influence cell growth, differentiation, and apoptosis.

  • Membrane Structure: As a component of cell membranes, it contributes to the integrity and fluidity of lipid bilayers.

  • Metabolic Pathways: It is synthesized through pathways involving serine and fatty acids, particularly palmitate and stearate.

Synthesis and Metabolism

N-Stearoylsphingosine can be synthesized via two primary pathways:

  • De Novo Synthesis: This pathway occurs in the endoplasmic reticulum where serine and palmitoyl-CoA are condensed to form sphinganine, which is then acylated to produce ceramides.

  • Hydrolysis of Sphingomyelin: Enzymatic breakdown of sphingomyelin by sphingomyelinase leads to the formation of N-stearoylsphingosine.

Clinical Relevance

Recent studies have highlighted the importance of N-stearoylsphingosine in various health conditions:

  • Cardiovascular Health: Elevated levels of ceramides, including N-stearoylsphingosine, have been linked to increased risk of cardiovascular diseases .

  • Metabolic Disorders: Changes in ceramide levels are associated with insulin resistance and diabetes .

Research Findings

Recent research has provided insights into the dynamics of N-stearoylsphingosine:

  • A study indicated that long-chain ceramides increase in specific conditions such as acute ischemic stroke, suggesting their potential as biomarkers for disease prognosis .

  • Another investigation revealed significant alterations in ceramide profiles in relation to vitamin D status and dyslipidemia, emphasizing their role in metabolic regulation .

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